molecular formula C9H8BrFN2O B13985160 (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B13985160
M. Wt: 259.07 g/mol
InChI Key: BICNEYXDFYVYHH-UHFFFAOYSA-N
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Description

(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-a]pyridine core, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Other synthetic strategies involve multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H8BrFN2O

Molecular Weight

259.07 g/mol

IUPAC Name

(6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H8BrFN2O/c1-5-8(4-14)13-3-6(10)7(11)2-9(13)12-5/h2-3,14H,4H2,1H3

InChI Key

BICNEYXDFYVYHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C(=CC2=N1)F)Br)CO

Origin of Product

United States

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